molecular formula C14H18N2O2 B14790953 7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one

7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one

Cat. No.: B14790953
M. Wt: 246.30 g/mol
InChI Key: NLRCBCRYOXXWKD-UHFFFAOYSA-N
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Description

7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[24]heptan-4-one is a complex organic compound with the molecular formula C14H18N2O2 This compound is characterized by its unique spirocyclic structure, which includes an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled temperature and pressure conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate amine source.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a Friedel-Crafts alkylation reaction. This step typically involves the use of a Lewis acid catalyst and a methoxybenzyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield.

    Use of Catalysts: Employing catalysts to increase reaction efficiency and selectivity.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various halogenated reagents, strong bases or acids; conditions vary depending on the specific substitution reaction.

Major Products

    Oxidation Products: Oxo derivatives with altered functional groups.

    Reduction Products: Reduced amine derivatives with modified electronic properties.

    Substitution Products: Compounds with new functional groups replacing the original amino or methoxy groups.

Scientific Research Applications

7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one: Similar spirocyclic structure but lacks the methoxyphenyl group.

    5-Azaspiro[2.4]heptan-4-one: Basic spirocyclic core without the amino and methoxyphenyl groups.

Uniqueness

7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[24]heptan-4-one is unique due to the presence of both the amino and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3

InChI Key

NLRCBCRYOXXWKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N

Origin of Product

United States

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